4-Hydroxycarvedilol
CAS No.: 142227-49-4
Cat. No.: VC21343531
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 142227-49-4 |
---|---|
Molecular Formula | C24H26N2O5 |
Molecular Weight | 422.5 g/mol |
IUPAC Name | 4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol |
Standard InChI | InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 |
Standard InChI Key | ZCJHEORDHXCJNB-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Canonical SMILES | COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Appearance | White to Off-White Solid |
Melting Point | 176-178˚C |
Chemical Structure and Properties
4-Hydroxycarvedilol, chemically named 4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol, has the molecular formula C24H26N2O5 and a molecular weight of approximately 422.5 g/mol . The compound exists as two enantiomers: (R)-4-Hydroxycarvedilol and (S)-4-Hydroxycarvedilol, reflecting the chiral center present in the parent compound carvedilol .
The structure consists of a carbazole moiety connected via an ether linkage to a propanol chain, which is further linked to a methoxyphenol group through an aminoethoxy bridge. The distinguishing characteristic from carvedilol is the additional hydroxyl group at the 4' position of the methoxyphenol ring, which significantly alters its physicochemical properties and biological activities .
In terms of physical appearance, 4-hydroxycarvedilol typically presents as a white to light tan solid. Its stereochemistry is crucial for biological activity, with the R(+) and S(-) enantiomers demonstrating different metabolic and pharmacological profiles.
Comparative Chemical Properties
Property | 4-Hydroxycarvedilol | Carvedilol |
---|---|---|
Molecular Formula | C24H26N2O5 | C24H26N2O4 |
Molecular Weight (g/mol) | 422.5 | 406.5 |
Physical State | White to light tan solid | White to off-white solid |
Stereochemistry | Exists as R and S enantiomers | Racemic mixture (R and S enantiomers) |
Synonyms | 4'-Hydroxycarvedilol, 4'-Hydroxyphenyl carvedilol | Coreg (brand name) |
Formation and Metabolism
4-Hydroxycarvedilol is primarily formed through the hepatic metabolism of carvedilol via the cytochrome P450 enzyme system. CYP2D6 is the major enzyme responsible for the 4'-hydroxylation of carvedilol, though other CYP enzymes such as CYP3A4, CYP2C9, and CYP2E1 may also contribute to this metabolic pathway .
The metabolism of carvedilol exhibits stereoselectivity, with the R(+) enantiomer being more extensively metabolized by CYP2D6 compared to the S(-) enantiomer. This results in higher plasma concentrations of R(+)-4-hydroxycarvedilol relative to S(-)-4-hydroxycarvedilol . This differential metabolism has important implications for the pharmacokinetics and pharmacodynamics of carvedilol and its metabolites.
In addition to 4'-hydroxylation, carvedilol undergoes several other metabolic transformations, including 1-hydroxylation (forming 1-hydroxycarvedilol), 8-hydroxylation (forming 8-hydroxycarvedilol), 5'-hydroxylation (forming 5'-hydroxycarvedilol), and O-demethylation (forming O-desmethylcarvedilol) . These metabolic pathways contribute to the complex pharmacological profile of carvedilol therapy.
The formation of 4-hydroxycarvedilol is subject to genetic polymorphisms in CYP2D6. Individuals who are poor metabolizers of CYP2D6 substrates exhibit 2- to 3-fold higher plasma concentrations of R(+)-carvedilol but only a modest 20-25% increase in S(-)-carvedilol levels compared to extensive metabolizers . This genetic variation may influence the therapeutic outcomes and side effect profiles in patients receiving carvedilol.
Pharmacokinetics
The pharmacokinetics of 4-hydroxycarvedilol have been extensively studied following oral administration of carvedilol. In a pharmacokinetic study involving 31 healthy volunteers who received a single 6.25 mg oral dose of carvedilol, detailed parameters were established for 4'-hydroxyphenyl carvedilol .
Pharmacokinetic Parameters
Parameter | 4'-Hydroxyphenyl Carvedilol | Carvedilol |
---|---|---|
Cmax (ng/mL) | 2.42 ± 2.07 | 21.26 ± 9.23 |
AUC0-t (ng.h/mL) | 5.93 ± 3.51 | 66.95 ± 29.45 |
AUC0-inf (ng.h/mL) | 6.78 ± 3.49 | 68.54 ± 30.11 |
T1/2 (h) | 6.31 ± 6.45 | 6.30 ± 1.95 |
For analytical purposes, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma. This method demonstrates good selectivity, linearity, accuracy, and precision, with the calibration curve for 4'-hydroxyphenyl carvedilol being linear over the range of 0.050-10.017 ng/mL .
Pharmacological Activity
Antioxidant Properties
One of the most notable pharmacological properties of 4-hydroxycarvedilol is its antioxidant activity. Research has demonstrated that 4-hydroxycarvedilol possesses superior radical-inhibiting properties compared to the parent compound carvedilol .
In a comparative study of the free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites (including 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol), all three metabolites demonstrated superior radical inhibition compared to the benchmark antioxidant butylated hydroxytoluene (BHT). The radical-quenching abilities were found to be in the order: 3-hydroxy- > 5'-hydroxy > 4'-hydroxycarvedilol .
Remarkably, while carvedilol itself displayed negligible antioxidant activity in these assays, 4'-hydroxycarvedilol showed significant radical-inhibiting capabilities. This suggests that the antioxidant properties previously attributed to carvedilol may be largely or exclusively due to its metabolites, including 4'-hydroxycarvedilol, rather than the parent drug itself . This finding has important implications for understanding the therapeutic mechanisms of carvedilol in cardiovascular conditions, where oxidative stress plays a significant pathophysiological role.
Cardiovascular Effects
The parent drug, carvedilol, is known for its multiple actions, including beta-blocking and antioxidant properties, which contribute to its therapeutic effects in hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction . The contribution of 4-hydroxycarvedilol to these clinical benefits, particularly through its enhanced antioxidant activity, may be more significant than previously recognized.
Analytical Methods
Several analytical methods have been developed for the detection and quantification of 4-hydroxycarvedilol in biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been reported for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma . This method utilized liquid-liquid extraction for sample preparation, followed by evaporation of the organic layer and reconstitution of the residue for analysis.
Analytical Performance Parameters
Parameter | LQC (0.150 ng/mL) | MQC (2.999 ng/mL) | HQC (7.998 ng/mL) |
---|---|---|---|
Intra-day Accuracy (%) | 92.000 | 100.540 | 88.792 |
Intra-day Precision (CV %) | 8.166 | 4.169 | 9.671 |
Inter-day Accuracy (%) | 98.444 | 99.144 | 91.569 |
Inter-day Precision (CV %) | 9.633 | 7.315 | 8.843 |
Recovery (%) | 72.424 - 100.589 | - | - |
The method demonstrated good selectivity, with no significant interference from endogenous components at the retention times of carvedilol (4.1 min), 4'-hydroxyphenyl carvedilol (3.2 min), and the internal standard (3.7 min) . The calibration curve was linear over the range of 0.050-10.017 ng/mL for 4'-hydroxyphenyl carvedilol, with a correlation coefficient (R²) greater than 0.9956.
These analytical methods are crucial for studying the pharmacokinetics of 4-hydroxycarvedilol and for investigating the relationship between its plasma concentrations and clinical outcomes in patients receiving carvedilol therapy.
Research Applications
4-Hydroxycarvedilol has several important research applications that extend beyond its role as a metabolite:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume